Fenirofibrate acyl-beta-D-glucuronide-d6

Description

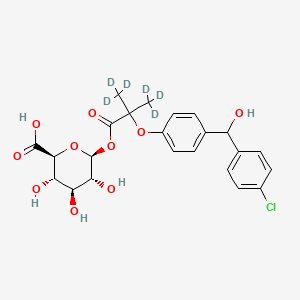

Fenirofibrate acyl-β-D-glucuronide-d6 (C23H19D6ClO10, MW: 502.92) is a deuterated stable isotope-labeled metabolite of fenofibrate, a lipid-regulating agent. This compound is structurally characterized by a β-D-glucuronic acid moiety conjugated to the acyl group of fenofibric acid via an ester bond, forming a mixture of diastereomers due to stereochemical variability at the glucuronide linkage . The deuterium atoms (D6) are incorporated at specific positions, enhancing its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for precise quantification of fenofibrate metabolites in pharmacokinetic studies .

Key properties include:

Properties

Molecular Formula |

C23H25ClO10 |

|---|---|

Molecular Weight |

502.9 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30)/t15?,16-,17-,18+,19-,21-/m0/s1/i1D3,2D3 |

InChI Key |

UJNGWDHZBYRDRO-LTQLKSOMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(C([2H])([2H])[2H])OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Deuterium Incorporation into Glucuronic Acid

Deuterium (d6) is introduced into glucuronic acid to enhance isotopic labeling. This is achieved through:

- Deuterated Glucose Oxidation :

- Precursor : D-Glucose-d6 (6 deuterated carbons).

- Reaction : Oxidation to D-glucuronic acid-d6 using glucose oxidase or chemical oxidants (e.g., CrO3).

- Outcome : Glucuronic acid-d6 with six deuterium atoms replacing hydrogens at specific positions (e.g., hydroxyl groups).

- Activation of Deuterated Glucuronic Acid :

- Reagents : Glucuronic acid-d6 is converted to its reactive form (e.g., bromide, triflate, or imidazolide) to enable conjugation.

- Example : Treatment with 1,1'-carbonyldiimidazole (CDI) or trifluoroacetic anhydride (TFAA) to form activated intermediates.

Conjugation with Fenofibrate

Fenofibrate (isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate) reacts with activated deuterated glucuronic acid:

- Reaction Conditions :

- Solvent : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or acetone.

- Catalyst : Base (e.g., potassium carbonate) to deprotonate the phenolic oxygen of fenofibrate.

- Temperature : 60–80°C for 2–8 hours.

- Mechanism :

- Nucleophilic Attack : The activated glucuronic acid attacks the phenolic oxygen of fenofibrate, forming an acyl-β-D-glucuronide bond.

- Regioselectivity : Ensured by steric and electronic factors favoring the phenolic hydroxyl group.

Purification and Isolation

- Filtration : Removal of unreacted reagents and by-products.

- Crystallization : Using solvents like isopropanol or ethanol to precipitate the product.

- Drying : Under vacuum at 40–50°C to yield a crystalline solid.

Enzymatic Glucuronidation

For high-fidelity synthesis, enzymatic methods leverage UDP-glucuronosyltransferases (UGTs):

Key Enzymes and Substrates

| Component | Role | Source |

|---|---|---|

| UDP-glucuronic acid-d6 | Deuterated donor molecule | Chemically synthesized |

| UGT1A9/1A3 | Catalyzes glucuronidation | Human liver microsomes |

| Fenofibrate | Substrate for conjugation | Synthetic fenofibrate |

Reaction Protocol

- Incubation Mixture :

- Buffer : Phosphate buffer (pH 7.4).

- UGT Source : Human liver microsomes or recombinant UGT enzymes.

- Substrates : Fenofibrate (10–100 μM), UDP-glucuronic acid-d6 (1–5 mM).

Conditions :

- Temperature : 37°C for 1–2 hours.

- Termination : Addition of ice-cold acetonitrile to precipitate proteins.

Advantages :

- Regioselectivity : Mimics in vivo glucuronidation pathways.

- Purity : Minimal by-products due to enzymatic specificity.

Analytical Characterization

Critical for confirming structural integrity and isotopic labeling:

Mass Spectrometry (MS)

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₁₉D₆ClO₁₀ | |

| Molecular Weight | 502.93 g/mol | |

| MS/MS Fragments | m/z 502 → 361 (loss of D6-glucuronide) |

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Absence of proton signals at glucuronic acid hydroxyl positions (replaced by deuterium).

- ¹³C NMR : Deuterium-induced splitting in carbon signals adjacent to labeled sites.

Challenges and Optimization Strategies

Deuterium Positioning

- Challenge : Ensuring d6 labeling at specific hydroxyl groups.

- Solution : Use of site-specific deuterated glucose precursors.

Yield and Purity

- Chemical Synthesis : Yields often <70% due to competing side reactions (e.g., ester hydrolysis).

- Enzymatic Methods : Higher purity (>90%) but limited scalability.

Applications in Research

Fenirofibrate acyl-β-D-glucuronide-d6 is critical for:

Chemical Reactions Analysis

Types of Reactions

Fenofibrate acyl- undergoes various chemical reactions, including:

Oxidation: Fenofibrate acyl- can be oxidized to form fenofibric acid.

Reduction: Reduction of fenofibrate acyl- can yield reduced derivatives such as LF 433.

Substitution: Substitution reactions can occur at the phenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Fenofibric acid.

Reduction: Reduced derivatives like LF 433.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Fenofibrate acyl- has several scientific research applications:

Chemistry: Used as a model compound to study esterification and oxidation-reduction reactions.

Mechanism of Action

Fenofibrate acyl- exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. PPARα is a nuclear receptor that alters lipid, glucose, and amino acid homeostasis. Activation of PPARα also stimulates the transcription of genes involved in fatty acid oxidation and lipid metabolism .

Comparison with Similar Compounds

Bezafibrate-D6 Acyl Glucuronide

Structural Similarities :

- Both compounds are deuterated acyl glucuronides of fibrate drugs (fenofibrate vs. bezafibrate).

- Molecular Formula: C25H22D6ClNO10 (Bezafibrate-D6) vs. C23H19D6ClO10 (Fenirofibrate-D6) . Functional Differences:

- Bezafibrate-D6 is used as an impurity reference standard, whereas Fenirofibrate-D6 serves primarily as a metabolic tracer .

- The benzamide group in bezafibrate introduces distinct physicochemical properties, altering metabolic stability and protein-binding tendencies compared to fenofibrate’s chlorophenoxy moiety .

Zomepirac Glucuronide

Mechanistic Contrast :

Endogenous Bile Acid Glucuronides (e.g., CDCA-3G, LCA-3G)

Functional Roles :

- Bile acid glucuronides (e.g., chenodeoxycholic acid-3-glucuronide, CDCA-3G) regulate bile acid homeostasis and exhibit diagnostic correlations with cholestatic liver disease .

4-Hydroxy Duloxetine-d6 β-D-Glucuronide

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison of Selected Glucuronides

Research Findings and Implications

- Reactivity : Acyl glucuronides like Fenirofibrate-D6 may exhibit protein-binding tendencies similar to zomepirac glucuronide, warranting further toxicological evaluation .

- Diastereomer Complexity: The mixture of diastereomers in Fenirofibrate-D6 necessitates advanced chiral separation techniques for accurate quantification, a challenge less pronounced in non-acyl glucuronides (e.g., indoxyl-β-D-glucuronide) .

Q & A

Basic Research Questions

Q. How can the structural identity of fenirofibrate acyl-beta-D-glucuronide-d6 be confirmed in experimental settings?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to verify the molecular structure, including the glucuronide moiety and deuterium labeling. Compare spectral data with reference standards (e.g., CAS 168844-25-5) and published values for acyl-glucuronides .

- Key parameters :

- NMR: Analyze H and C signals for the glucuronic acid ring and fenirofibrate backbone.

- HR-MS: Confirm molecular ion peaks (e.g., m/z 496.89 for CHClO) and isotopic patterns from deuterium labeling .

Q. What synthetic routes are available for producing this compound?

- Methodology :

- Enzymatic synthesis : Use β-glucuronidase or UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT2B7) to catalyze the conjugation of fenofibric acid with deuterated glucuronic acid .

- Chemical synthesis : Employ protected glucuronic acid derivatives (e.g., methyl esters) for stereoselective acylation, followed by deprotection and deuteration steps .

Advanced Research Questions

Q. How can researchers resolve diastereomeric mixtures of this compound in pharmacokinetic studies?

- Methodology :

- Chromatographic separation : Use chiral stationary phases (e.g., cellulose-based columns) with mobile phases optimized for polar acyl-glucuronides. Adjust pH (4.0–6.0) to stabilize the labile ester bond .

- Crystallization : Exploit differential solubility of diastereomers in solvent systems (e.g., acetonitrile/water) under controlled temperature .

- Challenges : Acyl-glucuronides are prone to hydrolysis and acyl migration; stabilize samples with cold chain storage and protease inhibitors .

Q. What experimental designs are optimal for assessing the metabolic stability of this compound in human hepatocytes?

- Methodology :

- In vitro incubation : Incubate with pooled human liver microsomes (HLM) or primary hepatocytes. Monitor degradation kinetics via LC-MS/MS, quantifying parent compound and hydrolyzed metabolites (e.g., fenofibric acid-d6) .

- Kinetic parameters : Calculate half-life () and intrinsic clearance (CL) using the substrate depletion method .

- Variables : Account for inter-individual variability in UGT activity due to genetic polymorphisms (e.g., UGT1A1*28) .

Q. How should researchers address contradictory data on fenirofibrate acyl-glucuronide’s role in drug-drug interactions (DDIs)?

- Methodology :

- Mechanistic studies : Use recombinant UGT isoforms to identify specific enzymes involved in glucuronidation. Compare inhibition constants () for competing drugs (e.g., NSAIDs, statins) .

- In vivo correlation : Validate findings in animal models (e.g., transgenic mice expressing human UGTs) or human cohort studies with stratified populations (e.g., gender, age) .

- Data reconciliation : Consider species-specific metabolism and assay conditions (e.g., protein concentration, incubation time) that may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.